Cannabinol-C2

Description

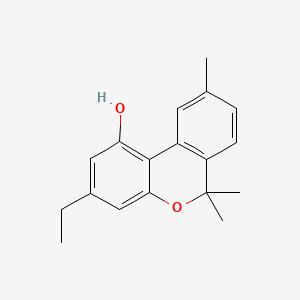

Structure

2D Structure

3D Structure

Properties

CAS No. |

99623-70-8 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

3-ethyl-6,6,9-trimethylbenzo[c]chromen-1-ol |

InChI |

InChI=1S/C18H20O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h6-10,19H,5H2,1-4H3 |

InChI Key |

QUYCDNSZSMEFBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cannabinol C2

General Synthetic Approaches to Cannabinol (B1662348) Scaffolds

The synthesis of the cannabinol scaffold is a well-established area of organic chemistry, with several key strategies developed over the decades. The core of these methods involves the construction of the tricyclic dibenzopyran system. A predominant approach is the acid-catalyzed condensation of a 5-alkylresorcinol with a suitable monoterpene derivative.

Historically, methods involved harsh reaction conditions and often resulted in low yields. google.com Modern approaches have focused on improving efficiency, yield, and control. Key synthetic strategies include:

Friedel-Crafts Alkylation: This is one of the most common methods, where a resorcinol (B1680541) derivative is alkylated with a terpene alcohol, such as p-menthadienol, under acidic conditions. The reaction typically proceeds through an SN1' mechanism. nih.govrsc.org The subsequent step to achieve the aromaticity of the cannabinol ring often involves dehydrogenation, for which various reagents like sulfur, chloranil, or modern catalytic systems are used.

Diels-Alder Reactions: High-pressure Diels-Alder reactions have been employed to construct the 6,6-dialkyl-benzo[c]chromene core structure of cannabinol. google.com This cycloaddition strategy offers a powerful way to form the key ring systems in a controlled manner.

Biomimetic Synthesis: These routes mimic the natural biosynthesis of cannabinoids. researchgate.net The process in Cannabis sativa involves the enzymatic coupling of an alkylresorcinolic acid (e.g., olivetolic acid) with geranyl pyrophosphate to form cannabigerolic acid (CBGA), which then acts as a precursor to other cannabinoids through enzymatic cyclization. nih.govacs.orgnih.gov Laboratory syntheses can adapt this logic by using geraniol (B1671447) or citral (B94496) as the terpene source. acs.orgfrontiersin.org For instance, a [3+3] annulation between a resorcinol and citral can yield a cannabichromene (B1668259) (CBC) scaffold, which can be further manipulated. acs.org

Catalytic Processes: Recent innovations include the development of new precursor compounds and the use of catalytic processes to prepare cannabinol and its analogs under milder conditions, improving yields and reducing the need for extensive purification. google.com

These general methods provide a versatile toolbox for chemists, allowing for the assembly of the core cannabinol structure, which can then be adapted for the synthesis of specific analogs like CBN-C2.

Specific Synthesis Routes for Short-Chain Cannabinol Analogs

The synthesis of short-chain cannabinol analogs like CBN-C2 requires a specific starting material: 5-ethylresorcinol, in place of the 5-pentylresorcinol (olivetol) used for standard CBN. The primary challenge, therefore, lies in the efficient preparation of this C2-substituted resorcinol.

A modern and efficient multi-step synthesis for generating such alkylresorcinol fragments has been developed. nih.gov This methodology offers a significant improvement over older, lower-yielding methods. The key steps are:

Wittig Reaction: The synthesis begins with the preparation of an olefin. This is achieved via a Wittig reaction between 3,5-dimethoxybenzyl triphenylphosphonium bromide and an appropriate aldehyde (in this case, acetaldehyde (B116499) for the C2 chain). nih.gov

Hydrogenation: The resulting mixture of E/Z-olefins is then hydrogenated to saturate the double bond, yielding the desired alkyl side chain. nih.govrsc.org

Demethylation: The final step is the deprotection of the two methoxy (B1213986) groups on the aromatic ring using a reagent like boron tribromide (BBr₃) to give the final 5-ethylresorcinol. nih.govrsc.org

Once the 5-ethylresorcinol is obtained, it can be used in one of the general condensation reactions described previously. For example, it can be coupled with a terpene like geraniol under acid-catalyzed conditions (e.g., using acid alumina) to form the corresponding short-chain cannabigerol (B157186) analog (CBG-C2). nih.govmdpi.com This intermediate can then be cyclized and aromatized to yield Cannabinol-C2 (CBN-C2). A recent patent application describes the synthesis of CBN-C2 and provides its corresponding ¹H NMR spectrum data, confirming its successful preparation through modern catalytic processes. google.com

| Step | Reaction Type | Reactants | Product | Purpose |

| 1 | Wittig Reaction | 3,5-dimethoxybenzyl triphenylphosphonium bromide, Acetaldehyde | 1-(3,5-dimethoxyphenyl)prop-1-ene | Forms the C2 side chain precursor. |

| 2 | Hydrogenation | 1-(3,5-dimethoxyphenyl)prop-1-ene, H₂ | 1-ethyl-3,5-dimethoxybenzene | Saturates the side chain. |

| 3 | Demethylation | 1-ethyl-3,5-dimethoxybenzene, BBr₃ | 5-ethylresorcinol | Creates the key resorcinol intermediate. |

| 4 | Condensation/Cyclization | 5-ethylresorcinol, Terpene (e.g., geraniol) | Cannabigerol-C2 (CBG-C2) | Forms the basic cannabinoid structure. |

| 5 | Aromatization | Cannabigerol-C2 (CBG-C2) | This compound (CBN-C2) | Creates the final aromatic dibenzopyran ring. |

Regio- and Stereoselective Synthetic Strategies for Cannabinoid Derivatives

Control over regioselectivity and stereoselectivity is paramount in cannabinoid synthesis to ensure the formation of the desired isomer and avoid complex purification steps.

Regioselectivity: The reaction between a resorcinol and a terpene like menthadienol can potentially occur at two different positions on the resorcinol ring, leading to the "normal" (e.g., CBD) and "abnormal" (abn-CBD) isomers. nih.govchemrxiv.org The challenge lies in directing the terpene to the correct carbon. Several strategies are employed to control this:

Catalyst Control: The choice of Lewis acid catalyst can significantly influence the regioselectivity. While strong acids can lead to unwanted side reactions like cyclization to THC-type structures, milder promoters are preferred. bohrium.com Catalysts such as BF₃•OEt₂ on alumina (B75360) have been used to improve yields of the desired isomer. nih.gov

Kinetic vs. Thermodynamic Control: The distribution of normal and abnormal products can be dictated by reaction conditions. It has been shown that regioselectivity is controlled by both kinetic (shorter reaction times, lower temperatures) and thermodynamic (longer reaction times, higher temperatures) factors, allowing chemists to favor one isomer over the other by carefully tuning the conditions. nih.govchemrxiv.org

Blocking Groups: A more definitive but synthetically intensive method involves the use of removable "blocking groups." A functional group (e.g., an ester or halogen) is temporarily placed at the undesired reaction site on the resorcinol, forcing the terpene to react at the intended position. The blocking group is then removed in a subsequent step. nih.gov

Stereoselectivity: Many cannabinoids, including their precursors, are chiral molecules. The first stereoselective synthesis of (−)-CBD, for instance, relied on the Friedel-Crafts reaction of olivetol (B132274) with an optically pure terpene alcohol. bohrium.com Modern strategies often employ asymmetric catalysis to establish the correct stereocenters, providing access to specific enantiomers which may have different biological activities. rsc.org For cannabinol itself, which is achiral, stereoselectivity is primarily a concern during the synthesis of its hydrogenated precursors (e.g., THC or HHC analogs) which are then aromatized.

Design and Synthesis of Novel this compound Derivatives for Enhanced Activities

The chemical scaffold of CBN-C2 serves as a starting point for creating novel derivatives with potentially enhanced or modified biological activities. The design of these new molecules is often guided by structure-activity relationship (SAR) studies of other cannabinoids. The goal of chemical modification is typically to improve properties such as receptor binding affinity, selectivity, or pharmacokinetic profiles. researchgate.netnih.gov

Key strategies for derivatization that could be applied to CBN-C2 include:

Side-Chain Hydroxylation: The alkyl side chain is a common site for metabolic attack in the body. future4200.com Synthetically introducing hydroxyl groups at specific positions on the ethyl side chain of CBN-C2 could mimic potential metabolites or create new compounds with altered receptor interactions.

Introduction of Nitrogen-Containing Groups: The resorcinol structure of cannabinoids is amenable to reactions like the Mannich-type reaction, which can introduce aminomethyl side chains onto the aromatic ring. nih.gov Introducing nitrogen-containing functionalities is a classic medicinal chemistry strategy to alter properties like solubility and receptor binding.

Side-Chain Homologation and Branching: While CBN-C2 is itself a short-chain analog, further modifications could involve creating branched-chain derivatives. For example, replacing the pentyl chain of THC with a bulky 1',1'-dimethylheptyl (DMH) group resulted in compounds with higher activity. nih.gov A similar approach could be applied to the C2 scaffold to explore the impact of steric bulk.

Carbamate and Ester Formation: The phenolic hydroxyl groups are readily derivatized. Formation of carbamates or esters can modify the compound's lipophilicity and metabolic stability. nih.gov

The synthesis of these derivatives would follow the preparation of the core CBN-C2 structure, with additional functionalization steps applied either to the 5-ethylresorcinol precursor or the final CBN-C2 molecule.

Modification of Aromatic Ring and Side Chains in Cannabinoid Synthesis

Broader modifications to the cannabinoid structure fall into two main categories: changes to the aromatic A-ring and alterations to the C3 alkyl side chain.

Side Chain Modification: The length and structure of the alkyl side chain are known to be critical for cannabinoid receptor binding. nih.gov

Varying Chain Length: Synthetic methods, such as the Wittig reaction approach, are particularly powerful as they allow for the easy substitution of different aldehydes in the first step, leading to a library of cannabinoids with varying side chain lengths (e.g., C1, C3, C4, C6, C7). nih.gov This allows for systematic exploration of how chain length affects biological activity.

Introducing Functional Groups: Beyond simple alkyl chains, functional groups can be incorporated. For example, a dithiane-protected precursor can be used to generate an aldehyde on the side chain, which can then be converted into carboxylic acids or other functionalities. future4200.com

Aromatic Ring Modification: The aromatic A-ring, containing the two phenolic hydroxyls, is also a target for modification.

Electrophilic Substitution: The electron-rich resorcinol ring is susceptible to electrophilic substitution. This allows for the introduction of various substituents. The Mannich reaction is one such example, adding an aminomethyl group ortho to a phenolic hydroxyl. nih.gov

Oxidative Modification: Neutral cannabinoids with a diphenolic structure can be unstable and undergo oxidation to form cannabinoquinones. mdpi.com This transformation, which involves oxidative dearomatization, can be performed synthetically using reagents like Fremy's salt, leading to a class of compounds with distinct biological profiles. mdpi.com

These synthetic strategies provide a comprehensive framework for producing not only this compound but also a wide array of its derivatives, enabling detailed investigation into the structure-activity relationships of short-chain cannabinoids.

Biosynthetic Pathways and in Vitro Metabolism of Cannabinoids Relevant to Cannabinol C2

Polyketide Pathway in Cannabinoid Biosynthesis

The foundation of the cannabinoid structure is a polyketide core, specifically an alkylresorcinolic acid. nih.gov This core is assembled through the polyketide pathway, a fundamental process in the biosynthesis of many natural products. nih.gov For cannabinoids, this process begins with a fatty acid precursor which ultimately determines the length of the alkyl side chain on the final molecule. universiteitleiden.nl

Two key enzymes govern the initial steps of cannabinoid synthesis: a type III polyketide synthase (PKS) and olivetolic acid cyclase (OAC). nih.govmdpi.com

Polyketide Synthase (PKS): In the biosynthesis of common cannabinoids like THC and CBD, the PKS, often referred to as tetraketide synthase (TKS) or olivetol (B132274) synthase (OLS), catalyzes the condensation of a starter molecule, hexanoyl-CoA (a six-carbon fatty acid derivative), with three molecules of malonyl-CoA. nih.govgoogle.com This sequential reaction builds a linear polyketide intermediate. nih.gov To produce a C2 analogue like Cannabinol-C2, the PKS would theoretically utilize butyryl-CoA (a four-carbon precursor) as the starter molecule, which would result in the corresponding ethyl side chain. The flexibility of PKS to accept different starter acyl-CoAs has been demonstrated, forming the basis for producing cannabinoid analogues. nii.ac.jp

Olivetolic Acid Cyclase (OAC): The linear polyketide chain produced by PKS is inherently unstable and requires cyclization to form the stable aromatic ring of the resorcylic acid core. scispace.com This crucial step is catalyzed by OAC. nih.govresearchgate.net Without OAC, the intermediate would non-enzymatically cyclize into olivetol, losing the vital carboxyl group necessary for subsequent enzymatic reactions. nih.govscispace.com OAC ensures the correct cyclization occurs while retaining the carboxyl group, leading to the formation of olivetolic acid (in the case of C5 cannabinoids). nih.gov

| Enzyme | Abbreviation | Function in Cannabinoid Biosynthesis | Starter Co-A for C5 Cannabinoids | Predicted Starter Co-A for C2 Cannabinoids |

|---|---|---|---|---|

| Polyketide Synthase / Tetraketide Synthase | PKS / TKS | Catalyzes sequential condensation of a starter Co-A with three malonyl-CoA units to form a linear polyketide. nih.gov | Hexanoyl-CoA | Butyryl-CoA |

| Olivetolic Acid Cyclase | OAC | Catalyzes the intramolecular aldol (B89426) cyclization of the linear polyketide to form the alkylresorcinolic acid core. nih.gov | N/A | N/A |

OAC facilitates a specific type of ring closure known as a C2–C7 intramolecular aldol condensation. nih.gov This reaction forms the aromatic ring of olivetolic acid (or its analogue) from the linear tetraketide intermediate. acs.org The cyclase ensures that this cyclization happens with carboxylate retention, which is a rare mechanism for plant polyketides but essential for the cannabinoid pathway. nih.govscispace.com The presence and action of OAC are critical, as they prevent the formation of byproducts and channel the precursor toward the main cannabinoid synthesis pathway. researchgate.net

Enzymatic Transformations in Phytocannabinoid Production

Following the creation of the alkylresorcinolic acid core (e.g., olivetolic acid), further enzymatic transformations are required to build the final cannabinoid structures. frontiersin.org

Prenylation: An aromatic prenyltransferase, specifically geranylpyrophosphate:olivetolate geranyltransferase, attaches a ten-carbon monoterpene group (geranyl pyrophosphate or GPP) to the olivetolic acid core. acs.org This reaction yields cannabigerolic acid (CBGA), which is often referred to as the "mother cannabinoid" because it is the central precursor to the major acidic cannabinoids. researchgate.netnih.gov

Oxidative Cyclization: From CBGA, the pathway diverges. A suite of oxidocyclase enzymes—THCA synthase, CBDA synthase, and CBCA synthase—independently convert CBGA into Δ⁹-tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA), respectively. nih.govresearchgate.net

Formation of Cannabinol (B1662348) (CBN): CBN is not directly synthesized by these enzymes. Instead, it is an oxidative degradation product of THCA. inmedpharma.com Exposure to air, light, and heat causes THCA to first decarboxylate into the psychoactive THC, which then oxidizes to form the more chemically stable CBN. google.com The formation of this compound would follow a similar degradation pathway from its corresponding C2-THC precursor.

Heterologous Biosynthesis of Cannabinoids in Microbial Systems

The elucidation of the cannabinoid biosynthetic pathway has paved the way for its reconstruction in microbial hosts, a field known as heterologous biosynthesis or synthetic biology. mdpi.comnih.gov Organisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been successfully engineered to produce cannabinoids. nih.govbiomedican.com

This approach offers significant advantages, including the potential for large-scale, controlled production of not only common cannabinoids but also rare ones like this compound. mdpi.com A key strategy in producing cannabinoid analogues involves feeding the engineered microbes different fatty acid precursors. frontiersin.org For instance, by providing butyric acid to the culture, the microbial machinery can convert it to butyryl-CoA and incorporate it into the biosynthetic pathway, leading to the production of cannabinoids with a C2 side chain. nii.ac.jp This method provides a viable platform for generating novel cannabinoids that are difficult to isolate from the plant. acs.org

In Vitro Metabolic Pathways of Cannabinoids

Once formed, cannabinoids are subject to metabolism, which modifies their structure and activity. In humans, this process is primarily carried out in the liver by a superfamily of enzymes known as cytochrome P450s (CYPs). nih.govresearchgate.net The study of these transformations in vitro, typically using human liver microsomes, provides crucial insights into how these compounds are processed in the body. nih.govdocksci.com

Phase I metabolism involves the introduction or exposure of functional groups, primarily through oxidation, to make molecules more water-soluble for easier excretion. researchgate.net For cannabinoids, the main Phase I reactions are hydroxylations. nih.govdocksci.com

While specific metabolic data for this compound is not available, the metabolic fate of CBN and other cannabinoids provides a predictive framework. The major sites of hydroxylation on cannabinoids are the alkyl side chain and the terpene ring. nih.govcapes.gov.br

Side-Chain Hydroxylation: The alkyl side chain is a common target for CYP enzymes. For CBN, hydroxylation can occur at various positions on the pentyl chain. nih.gov For this compound, the ethyl side chain would be a likely site for hydroxylation.

Other Oxidations: Other oxidative transformations can also occur on different parts of the cannabinoid molecule. The pattern and extent of these reactions can vary between different animal species due to variations in their CYP enzyme profiles. nih.gov

Studies have shown that multiple CYP isoforms, including CYP2C9 and CYP3A4, are involved in the metabolism of cannabinoids like THC and CBD. researchgate.netclinpgx.org It is highly probable that these same enzymes would be responsible for the Phase I metabolism of this compound.

| Metabolic Process | Enzyme Family | Description | Predicted Outcome for this compound |

|---|---|---|---|

| Phase I Metabolism | Cytochrome P450 (CYP) | Introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis. researchgate.net | Oxidation via hydroxylation. |

| Oxidative Transformation | CYP2C9, CYP3A4, etc. | Specifically, the addition of hydroxyl (-OH) groups to the molecule to increase polarity. nih.gov | Hydroxylation on the C2-ethyl side chain and/or other positions on the cannabinoid core. |

Phase II Conjugation Reactions

Phase II metabolism, or conjugation, is a crucial step in the detoxification and elimination of cannabinoids and their metabolites from the body. reactome.org These reactions involve the attachment of endogenous polar molecules to the cannabinoid structure, significantly increasing their water solubility and facilitating their removal through urine and feces. uomus.edu.iq The primary Phase II conjugation reaction for cannabinoids is glucuronidation. uomus.edu.iq

Glucuronidation: This is the most common Phase II pathway for cannabinoids. uomus.edu.iq The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). drughunter.com These enzymes transfer glucuronic acid from the activated coenzyme uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a hydroxyl or carboxyl group on the cannabinoid metabolite. uomus.edu.iq For CBN-C2, which possesses a phenolic hydroxyl group, this position is a likely site for glucuronidation. The resulting glucuronide conjugate is significantly more water-soluble than the parent compound.

Other potential, though less common, Phase II conjugation reactions for cannabinoids include:

Sulfation: Mediated by sulfotransferases (SULTs), this process involves the addition of a sulfonate group. drughunter.com

Glutathione (B108866) Conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway involves the attachment of glutathione, which can lead to the formation of mercapturic acid derivatives. uomus.edu.iq

Acetylation and Methylation: These reactions, carried out by N-acetyltransferases (NATs) and methyltransferases (MTs) respectively, also occur but are generally less significant for cannabinoid metabolism. drughunter.com

Major Phase II Conjugation Reactions for Cannabinoids

| Reaction | Enzyme Family | Endogenous Molecule Added | Primary Function |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic Acid | Greatly increases water solubility for excretion. |

| Sulfation | Sulfotransferases (SULTs) | Sulfonate Group | Increases water solubility. |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione | Detoxification of reactive metabolites. |

Enzyme Systems Involved in Cannabinoid Metabolism (e.g., Cytochrome P450s)

The initial and rate-limiting step in the metabolism of most cannabinoids is Phase I metabolism, which is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These heme-containing monooxygenases are primarily located in the liver and are responsible for the oxidation of a wide variety of xenobiotics, including cannabinoids. researchgate.net

The metabolism of major cannabinoids like THC and CBD has been extensively studied, and it is understood that several CYP isoforms are involved. researchgate.netrealmofcaring.org Given the structural similarity of CBN-C2 to other cannabinoids, it is highly probable that its metabolism is also mediated by these same enzyme systems.

The primary CYP enzymes involved in cannabinoid metabolism include:

CYP2C9: This enzyme is known to be a major catalyst for the hydroxylation of various cannabinoids. researchgate.net

CYP2C19: Another key enzyme in the CYP2C subfamily that actively metabolizes cannabinoids. researchgate.netrealmofcaring.org

CYP3A4: This is one of the most abundant and important drug-metabolizing enzymes in the human liver and is significantly involved in the metabolism of cannabinoids. researchgate.netrealmofcaring.org

These enzymes typically introduce hydroxyl groups into the cannabinoid structure, creating more polar metabolites that can then undergo Phase II conjugation. For CBN-C2, potential sites of hydroxylation would be on the ethyl side chain and other positions on the molecule, analogous to the metabolism of other cannabinoids. researchgate.net

Research on a range of cannabinoids has demonstrated that they can also act as inhibitors of CYP enzymes. nih.gov For instance, CBD has been shown to be a potent inhibitor of several CYP isoforms. projectcbd.org This can lead to drug-drug interactions, where the metabolism of other medications that are substrates for these enzymes is altered. While no specific data exists for CBN-C2, it is plausible that it could also exhibit inhibitory effects on CYP enzymes.

Key Cytochrome P450 Isoforms in Cannabinoid Metabolism

| CYP Isoform | Role in Cannabinoid Metabolism | Known Substrates |

|---|---|---|

| CYP2C9 | Major catalyst for hydroxylation. researchgate.net | THC, CBD, CBN researchgate.net |

| CYP2C19 | Significant role in hydroxylation. researchgate.netrealmofcaring.org | CBD realmofcaring.org |

| CYP3A4 | Primary enzyme for the metabolism of many cannabinoids. researchgate.netrealmofcaring.org | THC, CBD researchgate.netrealmofcaring.org |

Molecular Pharmacology of Cannabinol C2: Receptor and Enzyme Interactions

Enzyme Modulation and Inhibition by Cannabinol-C2

Studies employing computational methods have explored the capacity of this compound to modulate the activity of enzymes involved in neurological processes.

Butyrylcholinesterase (BuChE) Inhibition: Mechanistic Insights from In Silico Studies

In silico studies utilizing molecular docking simulations have indicated that this compound significantly inhibits Butyrylcholinesterase (BuChE) researchgate.netnih.govmdpi.com. These computational analyses predict binding affinities and interactions within the enzyme's active site. One study reported a binding affinity (BA) of -9.2 kcal/mol and an inhibition constant (Ki) of 4.32 mM for this compound against BuChE, suggesting a notable inhibitory potential compared to the reference drug Memantine (BA = -6.8 kcal/mol, Ki = 0.54 mM) researchgate.netnih.govmdpi.com. Further analysis using iGEMDOCK indicated that this compound had a docking energy of -81.229 kcal/mol and a Van der Waals (VDW) interaction of -93.67 kcal/mol with BuChE mdpi.comrealmofcaring.org. These findings suggest that this compound may interact with BuChE through specific binding modes, contributing to its inhibitory effect.

Acetylcholinesterase (AChE) Interactions: Molecular Docking Analysis

Molecular docking analyses have also been conducted to understand this compound's interaction with Acetylcholinesterase (AChE) researchgate.netnih.govmdpi.comrealmofcaring.orgd-nb.infonih.govmdpi.com. While this compound demonstrated significant inhibition of BuChE, its interaction with AChE appears to be less pronounced in some comparative studies. For instance, one study reported a binding affinity of -9.3 kcal/mol for this compound when docked against AChE, which was slightly lower than that of other tested compounds like Cannabidiorcol (-9.4 kcal/mol) mdpi.comrealmofcaring.org. However, another study indicated that Cannabinol (B1662348) C2 had the lowest docking energy (-96.44 kcal/mol) in comparison to AChE when analyzed with iGEMDOCK mdpi.com. The precise nature of its interaction with AChE is subject to ongoing research, with computational models providing initial insights into potential binding sites and energies.

Comparative Binding Affinities of this compound with Enzyme Active Sites

Comparative analyses of binding affinities reveal this compound's interaction profile with different enzymes. In silico studies have shown that this compound exhibits a binding affinity of -9.2 kcal/mol for Butyrylcholinesterase (BuChE), which is considered significant researchgate.netnih.govmdpi.com. When compared to standard drugs used for AChE inhibition, such as Donepezil (-8.4 kcal/mol), Rivastigmine (-7.0 kcal/mol), and Galantamine (-7.1 kcal/mol), this compound's binding affinity for BuChE is notably higher than that of Memantine (-6.8 kcal/mol) researchgate.netnih.govmdpi.comrealmofcaring.orgmdpi.com. For AChE, this compound showed a binding affinity of -9.3 kcal/mol, which was comparable to other tested phytocannabinoids like THCV and Cannabidiorcol (-9.4 kcal/mol) mdpi.comrealmofcaring.org. The inhibition constants (Ki) obtained for this compound against BuChE were reported as 4.32 mM researchgate.netnih.govmdpi.commdpi.com.

Data Table 1: Comparative Binding Affinities and Inhibition Constants of this compound with Cholinesterases

| Enzyme | Compound | Binding Affinity (BA) (kcal/mol) | Inhibition Constant (Ki) (mM) | Source(s) |

| BuChE | This compound | -9.2 | 4.32 | researchgate.netnih.govmdpi.commdpi.com |

| BuChE | Memantine | -6.8 | 0.54 | researchgate.netnih.govmdpi.com |

| AChE | This compound | -9.3 | N/A | mdpi.comrealmofcaring.org |

| AChE | Donepezil | -8.4 | 1.46 | researchgate.netnih.govmdpi.comrealmofcaring.orgmdpi.com |

| AChE | Rivastigmine | -7.0 | 0.02 | researchgate.netnih.govmdpi.comrealmofcaring.orgmdpi.com |

| AChE | Galantamine | -7.1 | 2.1 | researchgate.netnih.govmdpi.comrealmofcaring.orgmdpi.com |

Cannabinoid Receptor Binding and Allosteric Modulation

Research has also investigated this compound's potential interactions with cannabinoid receptors, particularly the CB2 receptor.

Cannabinoid Receptor 2 (CB2) Positive Allosteric Modulation by this compound: In Vitro Binding Assays

While direct evidence for this compound specifically acting as a positive allosteric modulator (PAM) of the CB2 receptor from in vitro binding assays is not explicitly detailed in the provided search results, related compounds and research directions are noted. Studies have explored other cannabinoids, such as cannabidiol (B1668261) (CBD), for their potential allosteric modulation of CB2 receptors frontiersin.orgfrontiersin.org. Furthermore, a synthetic compound labeled "C2" (distinct from this compound) has been identified as the first synthetic CB2 receptor PAM, demonstrating its ability to increase the binding of orthosteric ligands and potentiate signaling in vitro researchgate.netacs.orgnih.gov. This suggests a broader interest in developing allosteric modulators for CB2 receptors, a strategy that may also apply to this compound, although direct experimental validation for this compound as a CB2 PAM is not presented.

Structure Activity Relationship Sar Studies for Cannabinol C2 and Its Analogs

Correlations Between Cannabinol-C2 Structural Features and Biological Activity

Cannabinol (B1662348) (CBN) itself is an oxidative degradation product of tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) nih.gov. Its core structure, like other classical cannabinoids, comprises a resorcinol (B1680541) moiety, a pyran ring, and an alkyl side chain. SAR studies on related cannabinoids suggest that these structural features play critical roles in receptor interaction:

Resorcinol Moiety: The resorcinol ring, particularly the phenolic hydroxyl group, is considered a crucial pharmacophore for cannabinoid receptor binding. Modifications or the absence of this hydroxyl group can lead to significant changes in pharmacological activity nih.govresearchgate.net.

Alkyl Side Chain: The lipophilic alkyl side chain, typically attached at the C3 position in THC and related structures, is a major determinant of binding affinity and efficacy at CB1 and CB2 receptors nih.govnih.govresearchgate.netresearchgate.net. For CBN analogs, variations in this side chain are expected to similarly influence their biological profile.

Influence of Side Chain Length and Functional Groups on Receptor Binding and Enzyme Modulation

The length and composition of the alkyl side chain are paramount in determining the potency and selectivity of cannabinoid ligands for CB1 and CB2 receptors. While direct data for "this compound" is limited, extensive research on THC and its analogs provides strong correlative insights.

Side Chain Length: SAR studies consistently show that the length of the alkyl side chain significantly impacts receptor binding affinity. For THC and its analogs, a minimum of three carbons in the side chain is generally required for receptor interaction, with optimal activity observed for chains ranging from five to eight carbons nih.govnih.govresearchgate.net. Shorter chains tend to decrease potency, while longer chains generally increase binding affinity, up to a certain point nih.govnih.govresearchgate.net. For instance, a propyl group (three carbons) in tetrahydrocannabivarin (B162180) (THCV) results in a substantial reduction in CB1 potency compared to the pentyl chain of THC nih.gov. Conversely, longer chains like hexyl, heptyl, or octyl can further enhance affinity nih.gov. The introduction of branching, such as the dimethylheptyl (DMH) chain, has also been shown to increase potency compared to linear chains researchgate.net. If "this compound" refers to a modification involving a two-carbon moiety, it would likely result in significantly reduced receptor binding affinity compared to CBN or analogs with longer side chains.

Functional Groups and Modifications: Beyond length, modifications to the side chain, such as the introduction of methyl groups or unsaturation, can further modulate receptor binding and functional activity researchgate.netnih.gov. For example, specific methyl substitutions at the 1′ and 2′ positions of the alkyl chain have been shown to enhance CB1 receptor binding affinity nih.gov. The incorporation of heteroatoms or different functional groups (e.g., esters, ethers, nitriles) into the side chain can also lead to varied effects on potency and selectivity nih.govresearchgate.net.

Table 1: Influence of Alkyl Side Chain Length on CB Receptor Binding Affinity (General Cannabinoid Analogs)

| Side Chain Length (Carbons) | General Trend in CB Receptor Binding Affinity | Notes |

| < 3 | Low to negligible | Insufficient for significant receptor interaction. |

| 3 | Moderate | e.g., THCV (propyl chain) shows reduced potency compared to pentyl analogs. |

| 5-8 | Optimal | Peak binding affinity and potency observed for many cannabinoid analogs. |

| > 8 | May decrease or plateau | Further increases in length beyond an optimal range can sometimes lead to decreased affinity or altered receptor interactions. |

| Branched (e.g., DMH) | Enhanced | Dimethylheptyl (DMH) chains have shown increased potency compared to linear analogs. |

Note: Data primarily derived from SAR studies on THC and its analogs, applicable as general principles for cannabinoid SAR.

Conformational Analysis and Stereochemical Requirements for Activity

The three-dimensional conformation of a cannabinoid molecule is critical for its interaction with the binding pockets of CB1 and CB2 receptors. While specific conformational studies for "this compound" are not widely reported, general principles from cannabinoid research are informative.

Conformational Flexibility: The ability of the alkyl side chain to adopt specific conformations, such as tightly curved U/J-shaped structures, has been correlated with higher CB1 receptor affinity in endocannabinoids acs.org. Computational analyses suggest that the orientation of the alkyl chain relative to the core cannabinoid structure plays a significant role in receptor recognition oslomet.noresearchgate.net.

Stereochemistry: For cannabinoids like THC, stereochemistry is important, with specific enantiomers exhibiting differential binding affinities and potencies researchgate.netgovinfo.gov. While CBN itself does not possess the same chiral centers as THC (e.g., at C6a and C10a in the pyran ring), the synthesis of analogs might introduce stereoisomers. For instance, studies on axially-chiral CBNs (ax-CBNs) are exploring their three-dimensionality and potential for novel drug discovery, drawing parallels to THC's bioactive conformation chemrxiv.org. The precise stereochemical requirements for any "this compound" analog would depend on the specific structural modifications introduced.

Comparison of SAR Profiles with Other Cannabinoid Classes (e.g., THC, CBD, CBN)

Comparing the SAR of CBN and its potential analogs with well-established cannabinoids like THC and CBD highlights key differences in their structural requirements for activity.

THC: THC is a potent partial agonist at both CB1 and CB2 receptors, with its psychoactive effects primarily mediated through CB1 binding. Its SAR is well-defined, with the C3 pentyl chain and the phenolic hydroxyl group being critical for high affinity and efficacy nih.govresearchgate.netnih.govresearchgate.net. Modifications that enhance lipophilicity and optimal chain length generally increase THC's potency.

CBD: CBD is largely non-psychoactive and exhibits low affinity for CB1 and CB2 receptors nih.govoslomet.noresearchgate.net. Its therapeutic effects are thought to be mediated through various mechanisms, including indirect interaction with cannabinoid receptors and modulation of other signaling pathways researchgate.netacs.orgnih.gov. SAR studies for CBD often focus on its potential as an allosteric modulator of other receptors or on modifications that enhance its therapeutic properties rather than direct CB receptor agonism acs.orgnih.gov.

CBN: CBN generally shows low affinity for CB1 and CB2 receptors, similar to CBD nih.gov. However, it is recognized for its potential sedative properties getkine.comlokkboxx.comwebmd.com. The SAR for CBN itself is less extensively studied compared to THC or CBD. If "this compound" refers to an analog with a shorter side chain than the pentyl group found in CBN, its affinity for cannabinoid receptors would likely be even lower. Conversely, modifications that increase lipophilicity or alter the conformation might yield compounds with distinct biological activities, potentially targeting CB2 receptors or other pathways, as seen with some modified cannabinoid structures nih.govmdpi.com.

List of Compounds Mentioned:

Cannabinol (CBN)

this compound (CBN-C2)

Cannabiorcol-C1 (CBN-C1)

Tetrahydrocannabinol (THC)

Δ⁹-tetrahydrocannabinol (Δ⁹-THC)

Δ⁸-tetrahydrocannabinol (Δ⁸-THC)

Δ⁹-tetrahydrocannabinol-DMH (Δ⁹-THC-DMH)

Δ⁸-tetrahydrocannabinol-DMH (Δ⁸-THC-DMH)

Tetrahydrocannabivarin (THCV)

Δ¹⁰-THC isomers

11-OH-Δ⁹-THC-DMH

11-oxo-Δ⁹-THC-DMH

11-carboxy-Δ⁹-THC-DMH

(+)-verbenol

Dexanabinol

Nabilone

Tetrahydrocannabiphorol (THCP)

Tetrahydrocannabutol (THCB)

Axially-chiral CBNs (ax-CBNs)

Cannabidiol (CBD)

Cannabigerol (B157186) (CBG)

Cannabigerolic acid (CBGA)

Cannabidiolic acid (CBDA)

Cannabichromene (B1668259) (CBC)

Cannabichromanon (CBCF)

Cannabifuran (CBF)

Dehydrocannabifuran (DCBF)

10-oxo-Δ-6a-tetrahydrocannabinol (OTHC)

Anandamide (AEA)

2-arachidonoylglycerol (B1664049) (2-AG)

CP55940

AM11542

AM841

MDMB-FUBINACA

JWH018

AM2201

5F-pentylindole scaffold analogs (e.g., 5F-SDB-006, 5F-MDMB-PICA, 5F-MMB-PICA)

Aminoalkylindoles

Biarylpyrazole derivatives (e.g., SR141716A)

Benzimidazole derivatives

Arvanil

NADA

FUBIMINA

JWH-307

EG-018

CB-13

CPM-1, TPM-1, TPM-2, CPM-2 (Cannabinoid-inspired synthetic antivirals)

9-Nor-9β-hydroxyhexahydrocannabinol (9-Nor-9β-HHC)

9-Hydroxyhexahydrocannabinol (9-OH-HHC)

11-Hydroxyhexahydrocannabinol (11-OH-HHC)

7-OH-HHC

Hexahydrocannabinol (HHC)

H₄CBD

Based on a comprehensive review of available scientific literature, there is insufficient specific preclinical research data for the chemical compound “this compound” (CBN-C2) to generate a thorough and scientifically accurate article that adheres to the provided outline.

This compound, also known as Cannabinol ethyl, is identified as a rare minor cannabinoid derived from Cannabinol (CBN), characterized by an ethyl (C2) alkyl side chain. greencultured.cocaymanchem.com It is understood to be a degradation product of other cannabinoids and is found in aged cannabis plants. newphaseblends.com

However, dedicated research into its pharmacological activity is exceptionally limited. It is not extensively studied in the same manner as major cannabinoids like THC, CBD, or even its parent compound, CBN.

Therefore, providing detailed research findings for the following sections, as requested, is not possible based on current public data:

Preclinical Research Models and Methodologies

In Silico Prediction Models:No dedicated studies on CBN-C2 were found for:

Computational Screening for Binding Sites and Allosteric Modulators

Generating content for the requested article would require speculating or misattributing findings from other cannabinoids (like CBN or CBD), which would be scientifically inaccurate and violate the explicit instructions of the prompt. Further research on Cannabinol-C2 is needed before a detailed article on its preclinical research models and methodologies can be written.

Preclinical In Vivo Models for Activity Assessment

Assessment of Antinociceptive Activity in Experimental Mouse Models

The current body of scientific literature lacks specific preclinical studies investigating the antinociceptive activity of this compound in experimental mouse models. While extensive research has been conducted on the analgesic properties of other cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), cannabigerol (B157186) (CBG), and cannabichromene (B1668259) (CBC), data on this compound remains elusive. nih.govnih.govnih.govnih.govresearchgate.net

Preclinical assessments in mice are crucial for elucidating the potential therapeutic effects of novel compounds on pain. researchgate.net These studies typically involve various models that mimic different types of pain, including acute, inflammatory, and neuropathic pain. nih.govnih.gov Common assays used to evaluate antinociception include the tail-flick test for thermal pain, the formalin test for inflammatory pain, and models of nerve injury for neuropathic pain. nih.govmdpi.com

For instance, studies on other cannabinoids have demonstrated their potential to modulate pain perception. Beta-caryophyllene, a phytocannabinoid, has been shown to exert analgesic effects in mouse models of inflammatory and neuropathic pain through its interaction with the cannabinoid CB₂ receptor. nih.govresearchgate.net Similarly, research on cannabichromene (CBC) has revealed its effectiveness in reducing pain-related behaviors across various noxious stimuli in mice, including inflammatory, radiant heat-induced, and neuropathic pain. nih.govmdpi.comresearchgate.net Furthermore, cannabigerol (CBG) has demonstrated antinociceptive effects in models of inflammatory and neuropathic pain in mice. nih.govresearchgate.net

The evaluation of these compounds often involves establishing dose-response relationships and investigating the underlying mechanisms of action, which may involve interactions with cannabinoid receptors (CB1 and CB2) and other molecular targets within the nervous system. researchgate.netnih.gov While these studies provide a framework for how a novel cannabinoid like this compound could be assessed, direct experimental evidence for its antinociceptive properties is not currently available in the reviewed scientific literature.

Given the absence of specific data for this compound, the following table is a representative example of how findings on the antinociceptive activity of a cannabinoid in mouse models would be presented. This table is for illustrative purposes only and is based on findings for other cannabinoids, as no data for this compound could be located.

Hypothetical Antinociceptive Activity of a Cannabinoid in Mouse Models

| Pain Model | Assay | Observed Effect | Receptor Involvement (Hypothesized) |

|---|---|---|---|

| Acute Pain | Tail-Flick Test | Increased latency to tail withdrawal | CB1 Receptor Agonism |

| Inflammatory Pain | Formalin Test | Reduction in licking/biting behavior (Phase I and II) | CB2 Receptor Agonism, Anti-inflammatory pathways |

| Neuropathic Pain | Chronic Constriction Injury (CCI) | Attenuation of mechanical allodynia and thermal hyperalgesia | CB1 and CB2 Receptor Modulation |

Advanced Analytical and Characterization Methodologies for Cannabinol C2 Research

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental in cannabinoid research for separating individual compounds from complex mixtures, such as plant extracts, and for assessing the purity of isolated substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prominent techniques employed for this purpose. nih.govcannabissciencetech.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for cannabinoid analysis because it can separate and quantify both neutral and acidic cannabinoids without requiring derivatization, thus preventing the thermal degradation of thermolabile compounds. nih.govresearchgate.net The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. buffalostate.edu For cannabinoids like CBN-C2, reverse-phase HPLC with a C18 stationary phase is commonly used, offering high resolution to differentiate between structurally similar cannabinoids. nih.gov Detection is often achieved using an ultraviolet (UV) detector, as cannabinoids exhibit characteristic UV absorbance. nih.govnih.gov

Interactive Data Table: Typical HPLC Parameters for Cannabinoid Analysis

| Parameter | Description | Typical Values/Settings for Cannabinoid Analysis |

|---|---|---|

| Column | The stationary phase where separation occurs. | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient or isocratic mixture of Acetonitrile and Water, often with 0.1% formic acid. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 - 1.5 mL/min nih.gov |

| Detector | The component that detects the compounds as they elute. | UV/Vis or Diode Array Detector (DAD) at ~214-220 nm for neutral cannabinoids. nih.govnih.gov |

| Temperature | Column oven temperature to ensure reproducibility. | 30-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov GC is well-suited for analyzing volatile compounds. mdpi.com A major consideration for cannabinoid analysis is that the high temperatures used in the GC injection port (~280 °C) cause decarboxylation of acidic cannabinoids. mdpi.com Since CBN-C2 is a neutral cannabinoid, this is less of a concern. However, to analyze any potential acidic precursors, a derivatization step would be necessary to make them more volatile and thermally stable. researchgate.net The mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification. buffalostate.edu

Interactive Data Table: Common GC-MS Conditions for Cannabinoid Purity Assessment

| Parameter | Description | Typical Values/Settings for Cannabinoid Analysis |

|---|---|---|

| Column | The stationary phase for GC separation. | Low-polarity capillary columns, e.g., 5% diphenyl / 95% dimethyl polysiloxane. nih.gov |

| Carrier Gas | The inert gas that moves the sample through the column. | Helium or Hydrogen |

| Temperature Program | A controlled temperature ramp of the oven to elute compounds. | Initial temp ~150°C, ramped up to ~300°C. |

| Ionization Mode | The method used to ionize the sample in the mass spectrometer. | Electron Ionization (EI) at 70 eV. buffalostate.edu |

| Detector | The device that detects the ionized fragments. | Mass Spectrometer (Quadrupole or Ion Trap) |

Spectroscopic Characterization Methods (e.g., IR, Mass Spectrometry)

Once a compound like CBN-C2 is isolated, spectroscopic techniques are employed to confirm its molecular structure and identity.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides critical information about a molecule's mass and fragmentation pattern. For CBN-C2, high-resolution mass spectrometry would be used to determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₁₉H₂₂O₂). The fragmentation pattern, generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), reveals the structure of different parts of the molecule, which can be compared to the known fragmentation of other cannabinoids like CBN to confirm the core structure. mdpi.com

Infrared (IR) Spectroscopy: Infrared spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. utoronto.ca The IR spectrum of CBN-C2 would exhibit characteristic absorption bands. For example, a broad band in the 3200-3600 cm⁻¹ region would indicate the presence of the hydroxyl (-OH) group. Bands corresponding to C=C stretching from the aromatic ring would appear in the 1580-1630 cm⁻¹ region, while C-H stretching from the alkyl side chain would be visible around 2850-3000 cm⁻¹. utoronto.canih.gov These spectral features provide confirmatory evidence of the cannabinoid's chemical architecture. semanticscholar.org

Interactive Data Table: Expected Spectroscopic Signatures for Cannabinol-C2

| Technique | Feature | Expected Observation for CBN-C2 |

|---|---|---|

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponds to the exact mass of C₁₉H₂₂O₂ |

| Mass Spectrometry | Key Fragmentation | Loss of alkyl groups from the side chain; characteristic cannabinoid ring fragments. |

| Infrared (IR) Spec. | O-H Stretch | Broad absorption band around 3200-3600 cm⁻¹ |

| Infrared (IR) Spec. | Aromatic C=C Stretch | Bands in the 1580-1630 cm⁻¹ range. utoronto.ca |

| Infrared (IR) Spec. | Aliphatic C-H Stretch | Bands in the 2850-3000 cm⁻¹ range. |

Quantitative Analytical Approaches in Cannabinoid Research

Quantitative analysis aims to determine the precise concentration of a specific cannabinoid in a sample. nih.gov This is crucial for standardizing research materials and understanding biological activity. HPLC coupled with UV (HPLC-UV) or mass spectrometry (HPLC-MS/MS) are the preferred methods for cannabinoid quantification. nih.govresearchgate.net

To ensure the reliability of quantitative data, the analytical method must be rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Interactive Data Table: Method Validation Parameters in Cannabinoid Quantification

| Validation Parameter | Typical Acceptance Criteria | Purpose in CBN-C2 Analysis |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Ensures the calibration curve is reliable for calculating unknown concentrations. |

| Accuracy (% Recovery) | 80 - 120% | Confirms the method accurately measures the true amount of CBN-C2 present. |

| Precision (%RSD) | ≤ 15% | Demonstrates the reproducibility of the measurement. |

| LOD / LOQ | Signal-to-Noise Ratio of 3:1 / 10:1 | Defines the sensitivity limits of the method for detecting and quantifying trace amounts of CBN-C2. |

Methodologies for Metabolite Identification in In Vitro Systems

Understanding how a compound like CBN-C2 is metabolized is key to predicting its biological activity and duration of effect. In vitro systems are used to simulate and study these metabolic pathways in a controlled laboratory setting. docksci.com

A common approach involves incubating the parent compound (CBN-C2) with human liver microsomes (HLMs). nih.govresearchgate.net HLMs contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of drug metabolism in the body. nih.gov Other systems, such as the HepG2 human liver cancer cell line, can also be used. researchgate.net

After incubation, the sample mixture is analyzed, typically using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The LC separates the parent compound from its metabolites, and the HRMS detects and helps identify the metabolites by measuring their exact mass. The change in mass from the parent compound indicates the type of metabolic reaction that occurred (e.g., an increase of ~16 Da suggests hydroxylation; an increase of ~30 Da suggests carboxylation). Based on the metabolism of other cannabinoids like THC and CBG, likely metabolic pathways for CBN-C2 would involve hydroxylation on the alkyl side chain or the terpene ring. nih.govresearchgate.net

Interactive Data Table: Workflow for In Vitro Metabolite Identification of CBN-C2

| Step | Methodology | Purpose |

|---|---|---|

| 1. Incubation | Incubation of CBN-C2 with human liver microsomes (HLMs) and NADPH (a cofactor). | To allow CYP450 enzymes to metabolize the parent compound. researchgate.net |

| 2. Sample Quenching | Addition of a solvent like cold acetonitrile. | To stop the enzymatic reaction. |

| 3. Separation | Reverse-Phase HPLC or UHPLC. | To chromatographically separate CBN-C2 from its various metabolites. |

| 4. Detection & ID | High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap). | To detect potential metabolites based on their mass-to-charge ratio and determine their elemental formula. |

| 5. Structural Elucidation | Tandem MS (MS/MS). | To fragment the metabolite ions and analyze the resulting pattern to determine the site of metabolic modification. |

Emerging Research Avenues and Methodological Considerations for Cannabinol C2

Rational Design of Highly Selective Cannabinol-C2 Ligands

The development of highly selective ligands for cannabinoid receptors, including those that may interact with this compound, is a significant area of research. Strategies for rational drug design are being employed to create molecules that bind with high affinity and specificity to target receptors, such as the CB2 receptor, thereby minimizing off-target effects. Classical medicinal chemistry approaches, including molecular hybridization, scaffold hopping, and bioisosterism, are utilized to optimize ligand properties. The goal is to achieve a balance between selectivity, potency, and favorable pharmacokinetic profiles. For instance, the design of selective CB2 receptor agonists aims to avoid the psychoactive side effects associated with CB1 receptor activation, making them attractive for therapeutic development in areas like inflammatory and neurological disorders rsc.orgresearchgate.net. Understanding the structural basis of ligand recognition and receptor activation, often informed by techniques like cryo-electron microscopy (cryo-EM), is crucial for guiding this design process and identifying key residues that dictate ligand selectivity pitt.edunewswise.com.

Exploration of Structure-Function Relationships Beyond Classical Cannabinoid Receptors

While classical cannabinoid receptors (CB1 and CB2) are well-established targets, research is increasingly exploring the structure-function relationships of compounds like this compound with non-classical targets. The complex pharmacology of cannabinoids extends beyond CB1 and CB2, as they can also interact with other receptor systems, including G-protein-coupled receptor 55 (GPR55), 5-hydroxytryptamine (5-HT)-3A ligand-gated ion channels, and transient receptor potential cation channels (TRPA1, TRPV2) nih.gov. Investigating these broader interactions requires a detailed understanding of how the specific chemical structure of this compound influences its activity across various biological targets. Structure-activity relationship (SAR) studies, which examine how modifications to a molecule's structure affect its biological activity, are vital for mapping these complex interactions and identifying novel therapeutic avenues nih.govresearchgate.net.

Development of Biotechnological Platforms for this compound Production

The production of cannabinoids, including potential analogues like this compound, is transitioning from traditional plant cultivation to advanced biotechnological methods. Fermentation using engineered microorganisms, such as yeast and bacteria, offers a sustainable and scalable alternative to agricultural methods mdpi.comscienceasia.org. This approach involves recreating the plant's biosynthetic pathways in microbial hosts, enabling the production of specific cannabinoids. Key steps in cannabinoid biosynthesis include the formation of olivetolic acid (OA) and its prenylation with geranyl pyrophosphate (GPP) to form cannabigerolic acid (CBGA), the central precursor for various cannabinoids mdpi.comscienceasia.orgnih.gov. By identifying and cloning the genes encoding these biosynthetic enzymes (e.g., tetraketide synthase, olivetolic acid cyclase, and cannabigerolic acid synthase), researchers can engineer microbial cell factories for efficient cannabinoid synthesis scienceasia.orgnih.govmdpi.com. This biotechnological approach offers advantages such as reduced reliance on natural resources, avoidance of pesticides, and greater control over production yields and purity, which could be applied to the synthesis of this compound mdpi.com.

Application of Integrated Omics Approaches in Cannabinoid Research

Integrated omics approaches, combining techniques such as metabolomics, proteomics, genomics, and transcriptomics, are proving invaluable for a comprehensive understanding of cannabinoid research, including the study of compounds like this compound. Metabolomics, for example, can map the complete set of metabolites within a biological system, providing insights into metabolic pathways and the impact of cannabinoid exposure mdpi.comnih.govfrontiersin.org. Proteomics can identify and quantify the proteins present, revealing changes in cellular function and signaling cascades in response to cannabinoid interactions nih.gov. By integrating data from these different omics layers, researchers can identify correlations between genes, proteins, metabolites, and biological processes, leading to a more holistic understanding of cannabinoid mechanisms of action and their effects on biological systems mdpi.comnih.govbiorxiv.org. This multi-faceted approach can accelerate the discovery of novel biomarkers and therapeutic targets related to cannabinoids.

Innovations in Molecular Probes and Imaging Tools for Cannabinoid Receptors

The development of advanced molecular probes and imaging tools is critical for visualizing cannabinoid receptor engagement and studying their cellular localization and dynamics. Fluorescent probes, covalent probes, and photoaffinity labeling agents are being designed to interact with specific cannabinoid receptors, such as CB1 and CB2 publish.csiro.aupublish.csiro.auunimi.it. These probes allow researchers to confirm ligand-receptor interactions, study downstream signaling events, and visualize receptor distribution in cells and tissues publish.csiro.aupublish.csiro.auunimi.it. For instance, fluorescent conjugates of cannabinoids have been developed for cellular imaging, and bifunctional probes incorporating fluorophores or electrophilic tags are becoming more prevalent in the literature publish.csiro.aupublish.csiro.au. The rational design of these tools, informed by structural data of receptor-ligand complexes, aims to achieve high selectivity and affinity, enabling precise studies of cannabinoid receptor pharmacology and function, which could be applied to understanding this compound's interactions publish.csiro.aupublish.csiro.authieme-connect.com.

Compound List:

this compound

Cannabinol (B1662348) (CBN)

Tetrahydrocannabinol (THC)

(-)-Δ9-tetrahydrocannabinol (Δ9-THC)

Cannabidiol (B1668261) (CBD)

Cannabidiolic acid (CBDA)

Tetrahydrocannabinolic acid (THCA)

Cannabigerolic acid (CBGA)

Cannabigerol (B157186) (CBG)

Cannabichromenic acid (CBCA)

Anandamide (AEA)

2-arachidonoylglycerol (B1664049) (2-AG)

WIN 55,212-2

AM10257

AM4073

AM4099

AM841

AM4056

AM6538

MRI2594

MRI2687

JWH-133

JWH-018

CB-13

EG-018

NADA

Arvanil

THC-COOH

Q & A

Basic Research Questions

Q. What are the optimal experimental methods for synthesizing and characterizing Cannabinol-C2 in laboratory settings?

- Methodological Answer : Use a combination of chromatography (e.g., HPLC or LC-MS) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Ensure sample preparation protocols include buffer specifications, concentrations, and staining methods for reproducibility . For purity assessment, employ mass spectrometry coupled with UV-Vis spectroscopy to detect impurities at trace levels. Validate results against reference standards from peer-reviewed repositories (e.g., PubChem) .

Q. How should researchers design pharmacological studies to evaluate CBN-C2’s receptor binding affinity and selectivity?

- Methodological Answer : Adopt a tiered approach:

In vitro assays : Use competitive binding assays (e.g., radioligand displacement) with CB1/CB2 receptors and control for non-specific binding via cold saturation experiments.

In vivo models : Select animal models with genetic modifications (e.g., CB1 knockout mice) to isolate receptor-specific effects.

Specify independent variables (e.g., dose, administration route) and dependent variables (e.g., behavioral outcomes, receptor occupancy) . Include power analysis to justify sample sizes and predefine termination criteria (e.g., ≥80% statistical power) .

Q. What strategies are recommended for conducting systematic literature reviews on CBN-C2’s metabolic pathways?

- Methodological Answer :

Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND metabolism NOT synthetic").

Prioritize primary sources (e.g., enzymology studies) over reviews.

Apply quality criteria: exclude studies lacking raw kinetic data (e.g., , ) or without proper controls . Document contradictions in reported metabolic half-lives and contextualize them using study parameters (e.g., species, assay conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of CBN-C2 across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.